Acetylvirolin
Overview
Description
Acetylvirolin (AVL) is a novel, small molecule inhibitor of the enzyme acetylcholinesterase (AChE). It was first discovered in 2013 by researchers at the University of California, Davis and has since been studied for its potential applications in a variety of scientific research areas. AVL is a reversible, competitive inhibitor of AChE, which means that it binds to the enzyme and prevents the breakdown of acetylcholine, a neurotransmitter involved in many physiological processes. AVL is an exciting new compound that has shown promise in a wide range of research studies.
Scientific Research Applications
Research on Nicotinic Acetylcholine Receptors
- Subheading : Understanding Nicotinic Acetylcholine Receptors
- Content : Research has focused on the structure and function of neuronal nicotinic acetylcholine receptors, which are key to understanding the effects of nicotinic agonists in the brain. These receptors' conformational complexity contributes significantly to diverse responses observed in different brain areas (Heishman et al., 1997).
- Subheading : Role in Alzheimer's Disease Treatment
- Content : Studies have shown the effectiveness of acetylcholinesterase inhibitors (AChIs) in improving Alzheimer's disease symptoms. However, the use of these inhibitors varies by ethnicity, with minority patients having lower odds of AChI use (Mehta et al., 2005).
- Subheading : Microbial Production of AChEIs
- Content : Fungi and bacteria are major producers of AChEIs, which are potential treatments for neurodegenerative diseases. Various in vitro assays have been developed to measure acetylcholinesterase activity, enhancing our understanding of these compounds (Su et al., 2017).
properties
IUPAC Name |
[1-(3,4-dimethoxyphenyl)-2-(2-methoxy-4-prop-1-enylphenoxy)propyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-7-8-17-9-11-20(21(13-17)26-5)28-15(2)23(29-16(3)24)18-10-12-19(25-4)22(14-18)27-6/h7-15,23H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVVKTYHVHGNMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC(C)C(C2=CC(=C(C=C2)OC)OC)OC(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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